

# JMJD6:JMJD6 ELISA kit for protein quantification in cell lysates.

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## Compound of Interest

Compound Name: JM6

Cat. No.: B1672968

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## Application Notes and Protocols for JMJD6 ELISA Kit

### For Quantification of JMJD6 Protein in Cell Lysates

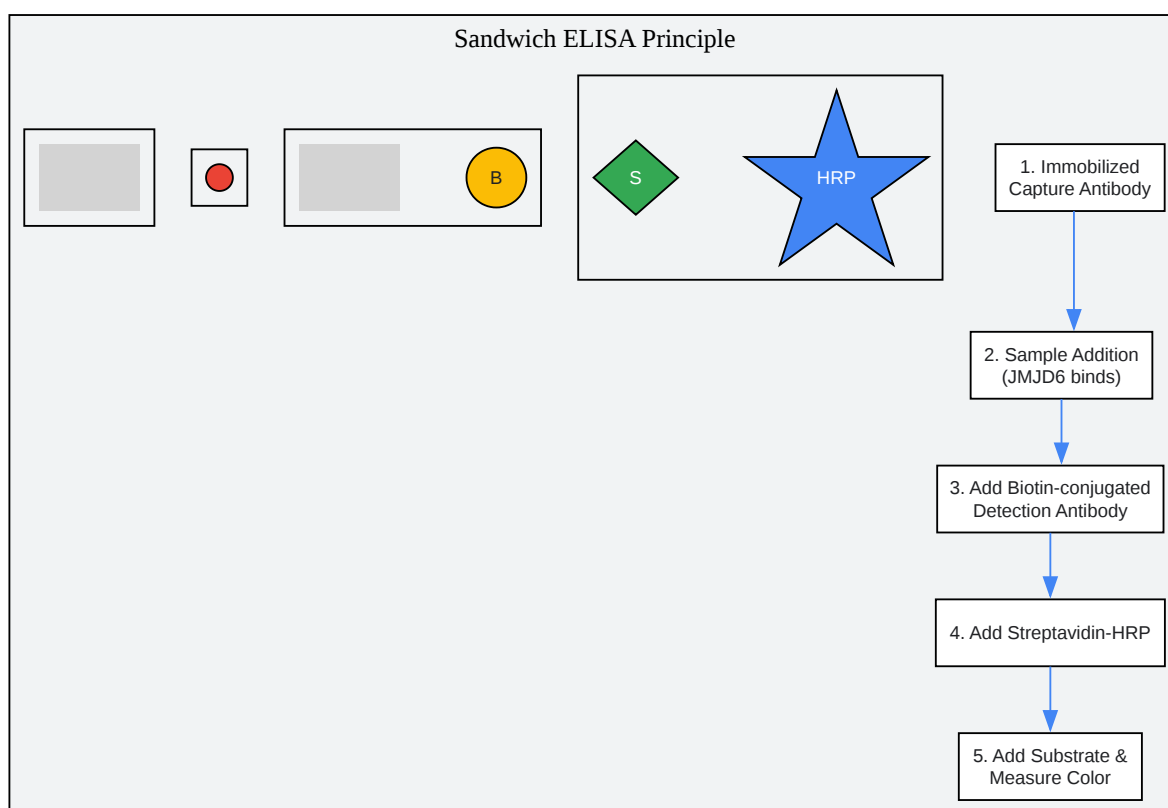
#### Introduction

Jumonji domain-containing protein 6 (JMJD6) is a bifunctional enzyme with both arginine demethylase and lysyl-hydroxylase activities.[1][2] It is a member of the Jumonji C (JmjC) domain-containing family of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases.[3][4] JMJD6 plays a crucial role in various cellular processes, including the regulation of gene expression through histone demethylation (specifically H3R2me2 and H4R3me2), mRNA splicing by hydroxylating splicing factors like U2AF65, and the regulation of transcription factor activity.[2][4][5]

Dysregulation of JMJD6 has been implicated in the pathogenesis of several diseases, including various cancers where it can influence key signaling pathways such as the p53 and Toll-like receptor (TLR) pathways.[3][4][6] Its involvement in cell proliferation, apoptosis, and immune response regulation makes it a significant target for research and a potential biomarker in drug development.[4][6][7] This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative measurement of JMJD6 in cell lysates.

#### Assay Principle

This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate has been pre-coated with a monoclonal antibody specific for JMJD6. Standards and samples are pipetted into the wells, allowing any JMJD6 present to be bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for JMJD6 is added to the wells. Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of JMJD6 bound in the initial step. The color development is stopped, and the intensity of the color is measured.



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Caption: Principle of the JMJD6 Sandwich ELISA.

## Materials and Reagents

Materials Provided	Quantity (96 Tests)	Storage
JMJD6 Pre-coated Microplate	1 (12 x 8 wells)	2-8°C
JMJD6 Standard (Lyophilized)	2 vials	2-8°C
Biotin-conjugated anti-JMJD6 Antibody (100x)	1 vial	2-8°C
Streptavidin-HRP (100x)	1 vial	2-8°C
Standard/Sample Diluent	1 vial	2-8°C
Assay Diluent	1 vial	2-8°C
Wash Buffer (25x)	1 vial	2-8°C
TMB Substrate	1 vial	2-8°C, Protect from light
Stop Solution	1 vial	2-8°C
Plate Sealers	4	RT

### Materials Required but Not Provided

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Deionized or distilled water

Squirt bottle, manifold dispenser, or automated plate washer

Graduated cylinders

Tubes for standard dilution and sample preparation

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Protein assay kit (BCA assay recommended)[8]

## Experimental Protocols

### Reagent Preparation

Bring all reagents to room temperature before use.

- **1x Wash Buffer:** Dilute the 25x Wash Buffer with deionized water. For example, add 20 mL of 25x Wash Buffer to 480 mL of deionized water to prepare 500 mL of 1x Wash Buffer.
- **JMJD6 Standard:** Reconstitute the lyophilized standard with Standard/Sample Diluent to create the stock solution. Allow it to sit for 15 minutes with gentle agitation. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Standard/Sample Diluent. Use the diluent as the zero standard (0 ng/mL).
- **1x Biotin-conjugated Antibody:** Dilute the 100x concentrate 1:100 with Assay Diluent shortly before use.
- **1x Streptavidin-HRP:** Dilute the 100x concentrate 1:100 with Assay Diluent shortly before use.

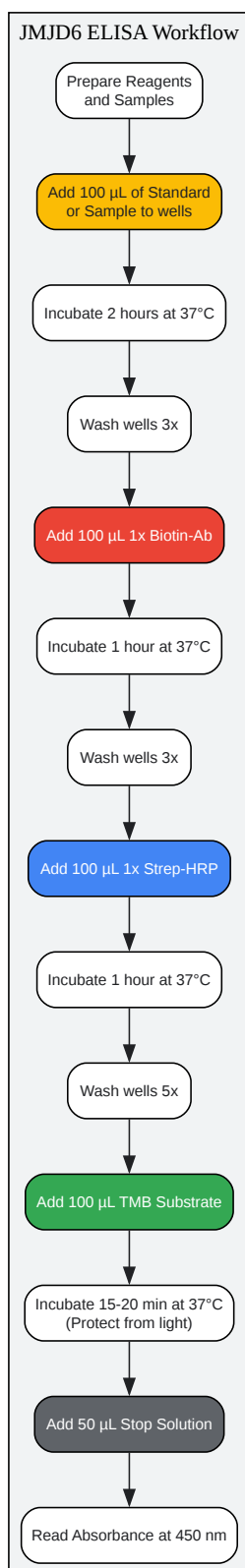
### Sample Preparation: Cell Lysates

Handle all samples on ice to minimize protein degradation.

- **Cell Collection:** For adherent cells, wash with cold PBS, then scrape cells into a tube. For suspension cells, centrifuge to pellet cells and wash with cold PBS. A starting number of  $1 \times 10^6$  cells is recommended.[\[9\]](#)
- **Lysis:** Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA or a non-ionic detergent-based buffer) containing a protease inhibitor cocktail.[\[9\]](#)[\[10\]](#) A common starting point is 500  $\mu$ L of lysis buffer per  $1 \times 10^6$  cells.[\[9\]](#)
  - **Note:** Avoid using buffers with >0.1% SDS, >2% total detergent, sodium azide, or >10 mM reducing agents, as these can interfere with the assay.[\[9\]](#)[\[11\]](#)
- **Incubation:** Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[\[10\]](#)[\[11\]](#)

- Centrifugation: Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new, clean tube.
- Protein Quantification: Determine the total protein concentration of the lysate using a detergent-compatible method like the BCA assay. The Bradford assay is not recommended. [\[9\]](#) The target total protein concentration should be at least 1,000 µg/mL.[\[9\]](#)
- Storage: Use the lysates immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[\[11\]](#)
- Sample Dilution: Before the assay, dilute the cell lysate with Standard/Sample Diluent to bring the JMJD6 concentration into the linear range of the standard curve. A preliminary experiment running multiple dilutions is recommended to determine the optimal dilution factor.

## Assay Workflow



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Caption: Step-by-step experimental workflow for the JMJD6 ELISA.

## Data Presentation and Analysis

- **Calculate Mean Absorbance:** Average the duplicate or triplicate readings for each standard and sample.
- **Subtract Background:** Subtract the mean absorbance of the zero standard from all other readings.[\[12\]](#)
- **Generate Standard Curve:** Plot the mean absorbance (Y-axis) against the known concentration of the standards (X-axis). Use curve-fitting software to generate a standard curve. A four-parameter logistic (4PL) curve fit is recommended for best results.[\[12\]](#)[\[13\]](#) The curve should have an  $R^2$  value  $> 0.98$ .[\[13\]](#)
- **Calculate Sample Concentration:** Interpolate the concentration of JMJD6 in your samples from the standard curve using their mean absorbance values.
- **Apply Dilution Factor:** Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the actual concentration of JMJD6 in the original undiluted sample.[\[12\]](#)

### Example Data

Standard Conc. (ng/mL)	Mean Absorbance (450 nm)
40	2.451
20	1.682
10	0.955
5	0.510
2.5	0.275
1.25	0.150
0.625	0.101
0	0.052

Sample ID	Dilution Factor	Mean Absorbance	Interpolated Conc. (ng/mL)	Final Conc. (ng/mL)
Cell Lysate A	10	0.850	8.8	88.0
Cell Lysate B	20	1.150	12.5	250.0

Note: The data above is for demonstration purposes only. Actual results will vary.

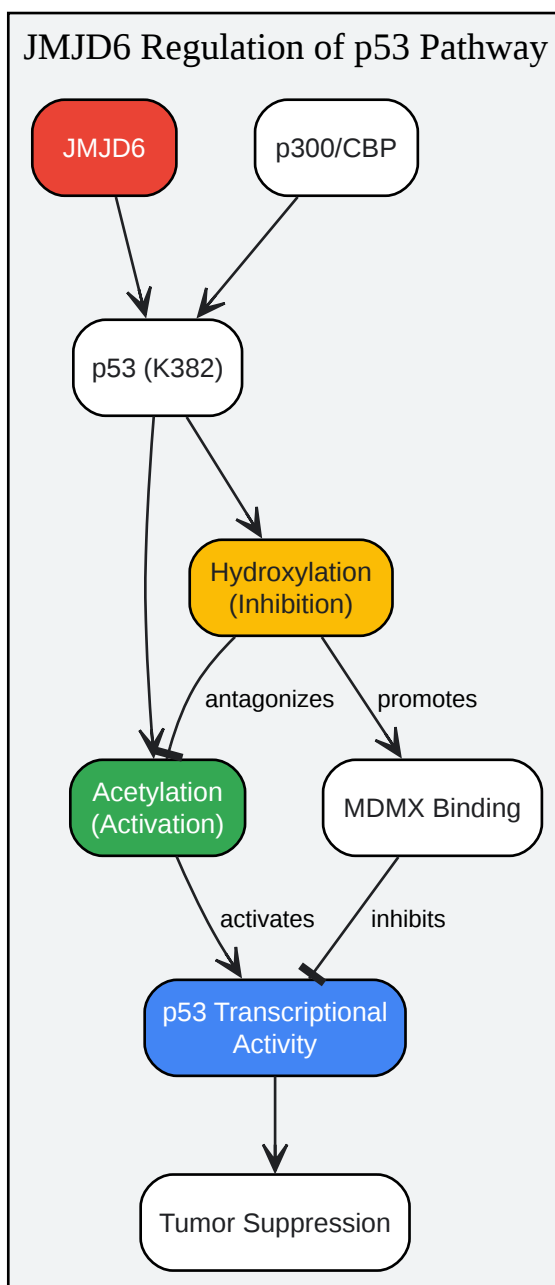
## Performance Characteristics

- Detection Range: 0.625 ng/mL - 40 ng/mL<sup>[1]</sup>
- Sensitivity: Typically < 0.4 ng/mL
- Specificity: This antibody has been selected for its high specificity for human JMJD6. Cross-reactivity with other species or related proteins has not been fully characterized.
- Precision:
  - Intra-Assay (within an assay): CV < 10%
  - Inter-Assay (between assays): CV < 12%

## JMJD6 Signaling Pathway Involvement

JMJD6 can negatively regulate the tumor suppressor p53. It hydroxylates p53 at lysine 382, which antagonizes the acetylation at the same site. This modification promotes the interaction of p53 with its negative regulator, MDMX, leading to the downregulation of p53's transcriptional activity and its tumor-suppressive functions.<sup>[3][6]</sup>





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Caption: Simplified diagram of JMJD6's role in the p53 pathway.

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